Kalium-1H-indol-3-yl-sulfat

Übersicht

Beschreibung

Potassium 1H-indol-3-yl sulfate (KIS) is a chemical compound extensively utilized in scientific research . It is a metabolite of tryptophan derived from dietary protein . It is an agonist for the human Aryl Hydrocarbon Receptor (AhR), which has recently emerged as a pathophysiological regulator of immune-inflammatory conditions .

Synthesis Analysis

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite. Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver, which is normally excreted in urine . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

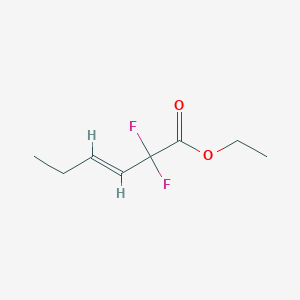

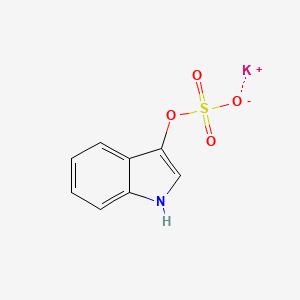

The molecular formula of potassium 1H-indol-3-yl sulfate is C8H6KNO4S .Chemical Reactions Analysis

Potassium 1H-indol-3-yl sulfate acts as a nucleophile, actively engaging in a range of chemical reactions . It has demonstrated its involvement in the synthesis of numerous heterocyclic compounds .Physical And Chemical Properties Analysis

Potassium 1H-indol-3-yl sulfate appears as a white crystalline powder with high solubility in water . It finds frequent application as a reagent in diverse biochemical experiments .Wissenschaftliche Forschungsanwendungen

Biochemisches Reagenz

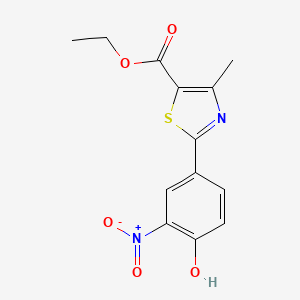

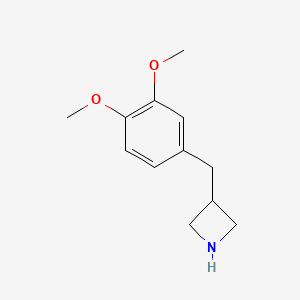

Kalium-1H-indol-3-yl-sulfat (KIS) ist eine seit langem etablierte chemische Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist {svg_1}. Es erscheint als weißes kristallines Pulver mit hoher Wasserlöslichkeit und wird häufig als Reagenz in verschiedenen biochemischen Experimenten eingesetzt {svg_2}.

Antivirale Aktivität

Indolderivate wie KIS haben sich als vielversprechend in der antiviralen Aktivität erwiesen {svg_3}. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Wirkstoffe beschrieben {svg_4}.

Anti-inflammatorische Aktivität

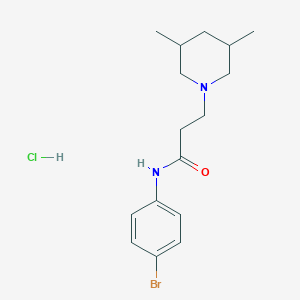

Indolderivate wurden als Anti-inflammatorika gefunden {svg_5}. Dies macht KIS zu einem potenziellen Kandidaten für die Forschung in der Entwicklung neuer Anti-inflammatorika {svg_6}.

Antitumoraktivität

Indolderivate haben sich als vielversprechend in der Antitumoraktivität erwiesen {svg_7}. Der Indolkern wurde in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden, die mit hoher Affinität an mehrere Rezeptoren binden, was hilfreich für die Entwicklung neuer nützlicher Derivate ist {svg_8}.

Antioxidative Aktivität

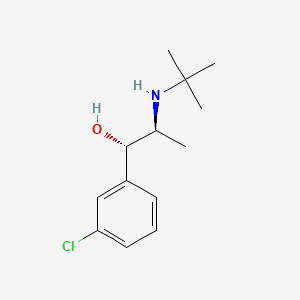

Indolderivate wurden als Antioxidantien gefunden {svg_9}. Dies macht KIS zu einem potenziellen Kandidaten für die Forschung in der Entwicklung neuer Antioxidantien {svg_10}.

Anti-mikrobielle Aktivität

Indolderivate wurden als antimikrobiell gefunden {svg_11}. Dies macht KIS zu einem potenziellen Kandidaten für die Forschung in der Entwicklung neuer antimikrobieller Medikamente {svg_12}.

Profibrotische Aktivität

This compound kann bei 250 μM die Aktivierung von NF-Κb induzieren, wodurch die Expression von sowohl TGF-β1 als auch Smad3 in proximalen Tubuluszellen von Ratten gefördert wird, was mit profibrotischer Aktivität verbunden ist {svg_13}.

Rolle bei chronischer Nierenerkrankung

Bei Patienten mit eingeschränkter Nierenfunktion und chronischer Nierenerkrankung kann sich this compound als urämisches Toxin im Serum anreichern, oxidativen Stress induzieren und das Fortschreiten der Krankheit beschleunigen {svg_14}.

Wirkmechanismus

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . This compound has been shown to be a ligand for AhR .

Mode of Action

Potassium 1H-indol-3-yl sulfate interacts with its target, AhR, as an agonist . It has been suggested that this compound acts as a nucleophile, actively engaging in a range of chemical reactions . At a concentration of 250 μM, it can induce the activation of NF-Κb, promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats .

Biochemical Pathways

Potassium 1H-indol-3-yl sulfate is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, potassium 1h-indol-3-yl sulfate can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In cases of compromised renal function, such as in chronic kidney disease patients, this compound can accumulate in serum .

Result of Action

The molecular and cellular effects of potassium 1H-indol-3-yl sulfate’s action include the activation of NF-Κb and the promotion of the expression of both TGF-β1 and Smad3 in proximal tubular cells of rats . These effects are associated with profibrotic activity .

Action Environment

The action, efficacy, and stability of potassium 1H-indol-3-yl sulfate can be influenced by environmental factors such as the presence of intestinal bacteria, which metabolize tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Potassium 1H-indol-3-yl sulfate plays a significant role in biochemical reactions due to its nucleophilic nature . It interacts with various enzymes, proteins, and other biomolecules, contributing to the synthesis of heterocyclic compounds .

Cellular Effects

Potassium 1H-indol-3-yl sulfate has been found to induce NF-Κb activation, promoting the expression of TGF-β1 and Smad3 in rat proximal tubular cells . These proteins are associated with fibrotic activity, suggesting that potassium 1H-indol-3-yl sulfate may influence cell function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of potassium 1H-indol-3-yl sulfate is primarily based on its nucleophilic properties . It can engage in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its role as a nucleophile suggests it may have long-term effects on cellular function .

Metabolic Pathways

Potassium 1H-indol-3-yl sulfate is involved in various metabolic pathways due to its role as an endogenous metabolite . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)

![5'-O-[Bis(4-Methoxyphenyl)Phenylmethyl]-2'-Deoxy-5-[3-Oxo-3-[[2-[(Trifluoroacetyl)Amino]Ethyl]Amino]-1-Propenyl]-Uridine 3'-[2-Cyanoethyl Bis(1-Methylethyl)Phosphoramidite]](/img/structure/B1146496.png)

![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)